molecular formula C18H33N3O4 B13776723 beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- CAS No. 69856-01-5

beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-

Cat. No.: B13776723
CAS No.: 69856-01-5
M. Wt: 355.5 g/mol
InChI Key: VXWCUMLZBRJYFU-UHFFFAOYSA-N
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Description

Beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-: is a synthetic compound that belongs to the class of beta-amino acids. It is characterized by the presence of a beta-alanine backbone with additional functional groups that confer unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the beta-alanine backbone through a condensation reaction.

    Step 2: Introduction of the carboxyethyl group via esterification or amidation.

    Step 3: Attachment of the heptyl-dihydro-imidazolyl group through nucleophilic substitution or addition reactions.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Techniques like chromatography and crystallization are often employed for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the carboxyethyl group, converting it to an alcohol or aldehyde.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the heptyl or imidazole groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products depend on the specific reactions and conditions but may include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for potential biological activity, including enzyme inhibition or receptor binding.

Medicine:

  • Explored for therapeutic applications, such as drug development for specific diseases.

Industry:

  • Utilized in the development of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups and their ability to form bonds or interact with biological molecules.

Comparison with Similar Compounds

    Beta-Alanine: A simpler analog without the additional functional groups.

    N-(2-carboxyethyl)-beta-Alanine: Lacks the heptyl-dihydro-imidazolyl group.

    N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-beta-Alanine: Lacks the carboxyethyl group.

Uniqueness: The presence of both the carboxyethyl and heptyl-dihydro-imidazolyl groups makes this compound unique, providing distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

69856-01-5

Molecular Formula

C18H33N3O4

Molecular Weight

355.5 g/mol

IUPAC Name

3-[2-carboxyethyl-[2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethyl]amino]propanoic acid

InChI

InChI=1S/C18H33N3O4/c1-2-3-4-5-6-7-16-19-10-13-21(16)15-14-20(11-8-17(22)23)12-9-18(24)25/h2-15H2,1H3,(H,22,23)(H,24,25)

InChI Key

VXWCUMLZBRJYFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NCCN1CCN(CCC(=O)O)CCC(=O)O

Origin of Product

United States

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